molecular formula C17H23NO6 B1596989 N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide CAS No. 68865-30-5

N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide

Cat. No. B1596989
CAS RN: 68865-30-5
M. Wt: 337.4 g/mol
InChI Key: YTUGEBFUAYSFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

  • N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, which are structurally related to the queried compound, have been used in the synthesis of heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. The unique electrophilic reactivity provided by the fluorine atoms at the β-position of the enamide moiety is crucial for these syntheses (Meiresonne et al., 2015).

Synthesis of Nitrogen Heterocycles

  • Enamide-benzyne-[2 + 2] cycloadditions with enamides have been developed as a method to assemble nitrogen heterocycles in a highly stereoselective manner. This approach is significant for the rapid assembly of complex molecular structures (Feltenberger et al., 2009).

Polymer Synthesis

  • New aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains have been synthesized using components structurally related to the queried compound. These polymers exhibit stability up to high temperatures and have potential applications in various industrial fields (Lin et al., 1990).

Cyclization Reactions

  • Aryl radicals from N-protected enamidines undergo intramolecular cyclization onto the enamide/enamidine double bond, leading to the selective synthesis of fused octahydrobenzo[f]quinolines. This process demonstrates the potential of enamides in facilitating complex molecular cyclizations (Ripa & Hallberg, 1998).

Antimicrobial Agent Synthesis

  • Fatty acid derived 4-methoxybenzylamides have been synthesized for potential use as antimicrobial agents. The presence of an aromatic amide moiety, similar to the queried compound, is a key feature in these compounds (Nengroo et al., 2021).

properties

IUPAC Name

N-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-2-17(19)18-14-3-4-15-16(13-14)24-12-10-22-8-6-20-5-7-21-9-11-23-15/h2-4,13H,1,5-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUGEBFUAYSFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369233
Record name ST50759497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide

CAS RN

68865-30-5
Record name ST50759497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.